REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:4](=[O:5])[Cl:6])[cH:7][cH:8][cH:9][cH:10]1.[CH3:11][C:12]([CH3:13])([CH3:14])[OH:15].[CH3:16][CH2:17][O:18][CH2:19][CH3:20].[CH3:21][N:22]([CH3:23])[c:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[Br:1][c:2]1[c:3]([C:4](=[O:5])[O:15][C:12]([CH3:11])([CH3:13])[CH3:14])[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)c1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |